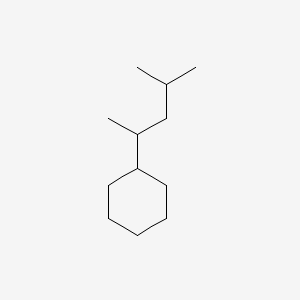
Cyclohexane, (1,3-dimethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylbutyl)cyclohexane: is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane, where a 1,3-dimethylbutyl group is attached to the cyclohexane ring. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with 1,3-dimethylbutyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of (1,3-Dimethylbutyl)cyclohexane may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert (1,3-Dimethylbutyl)cyclohexane to its corresponding alkanes or cycloalkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the 1,3-dimethylbutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or cycloalkanes.
Substitution: Halogenated derivatives of (1,3-Dimethylbutyl)cyclohexane.
Scientific Research Applications
Chemistry: (1,3-Dimethylbutyl)cyclohexane is used as a model compound in conformational analysis studies to understand the stability and reactivity of substituted cyclohexanes. It is also used in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, (1,3-Dimethylbutyl)cyclohexane may be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (1,3-Dimethylbutyl)cyclohexane in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the compound’s hydrogen atoms are replaced by oxygen atoms, leading to the formation of alcohols, ketones, or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
- 1,1-Dimethylcyclohexane
Comparison: (1,3-Dimethylbutyl)cyclohexane is unique due to the specific positioning of the 1,3-dimethylbutyl group on the cyclohexane ring. This positioning affects the compound’s conformational stability and reactivity compared to other substituted cyclohexanes. For instance, 1,2-dimethylcyclohexane and 1,4-dimethylcyclohexane have different steric and electronic properties, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
61142-19-6 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
4-methylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)9-11(3)12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
AHHZWHVNDUJPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















